molecular formula C16H15F3O4 B5752379 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No. B5752379
M. Wt: 328.28 g/mol
InChI Key: MZMBFJGEMDZMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one, also known as DBCO-NHS ester, is a chemical compound that is commonly used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and is widely used as a fluorescent labeling agent for biomolecules.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester is based on the formation of a covalent bond between the labeling agent and the biomolecule of interest. This covalent bond is stable and irreversible, allowing for the precise labeling and tracking of biomolecules in various biological systems.
Biochemical and Physiological Effects
7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic and non-reactive compound that is safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in laboratory experiments include its high specificity and efficiency for labeling biomolecules, as well as its stability and irreversibility. However, there are also some limitations to its use, including the potential for non-specific labeling and the need for careful optimization of labeling conditions.

Future Directions

There are many potential future directions for the use of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in scientific research. One area of interest is the development of new labeling strategies that incorporate 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester into more complex labeling schemes. Another area of interest is the application of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in the development of new diagnostic and therapeutic agents for various diseases. Finally, there is also potential for the use of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in the development of new imaging techniques for the visualization of biomolecules in living organisms.

Synthesis Methods

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester is a multi-step process that involves the reaction of coumarin with various reagents. The most common method involves the reaction of coumarin with 3,3-dimethyl-2-oxobutanol and trifluoromethyl iodide to form the intermediate compound, which is then reacted with N-hydroxysuccinimide (NHS) to form the final product.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester is widely used in scientific research as a labeling agent for biomolecules such as proteins, nucleic acids, and carbohydrates. It is particularly useful for the labeling of small molecules and peptides, as it can be easily attached to these molecules through a simple reaction with an amine or thiol group.

properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O4/c1-15(2,3)13(20)8-22-9-4-5-10-11(16(17,18)19)7-14(21)23-12(10)6-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMBFJGEMDZMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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